

# 3-Cyano-2-methylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Cyano-2-methylpyridine

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An In-depth Technical Guide on the Core Molecular Structure, Properties, and Synthesis of **3-Cyano-2-methylpyridine** for Researchers, Scientists, and Drug Development Professionals.

## Introduction

**3-Cyano-2-methylpyridine**, also known as 2-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic protocols.

## Molecular Structure and Formula

The molecular structure of **3-Cyano-2-methylpyridine** consists of a pyridine ring substituted with a cyano group at the 3-position and a methyl group at the 2-position.

Molecular Formula:  $C_7H_6N_2$

Molecular Weight: 118.14 g/mol [\[1\]](#)

CAS Number: 1721-23-9 [\[1\]](#)

Synonyms: 2-Methylnicotinonitrile, 2-Methyl-3-cyanopyridine

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Cyano-2-methylpyridine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	58 °C	[1]
Boiling Point	95-105 °C at 13 Torr	[1]
Density	1.08 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1]
Flash Point	86.5 ± 7.0 °C	[1]
Vapor Pressure	0.194 mmHg at 25°C	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-Cyano-2-methylpyridine** is not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from closely related analogs.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show a singlet for the methyl protons and three aromatic protons in the pyridine ring with characteristic chemical shifts and coupling patterns.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the cyano carbon, and the five carbons of the pyridine ring.

**Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band for the C≡N (nitrile) stretching vibration, typically observed in the range of 2200-2260 cm<sup>-1</sup>. Vibrations corresponding to C-H bonds of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound.

## Experimental Protocols: Synthesis of 3-Cyano-2-methylpyridine

Two primary methods for the synthesis of **3-Cyano-2-methylpyridine** are detailed below.

### Method 1: Cyanation of 3-Bromo-2-methylpyridine

This method involves a palladium-catalyzed cyanation reaction.

Materials:

- 3-Bromo-2-methylpyridine
- Zinc cyanide ( $Zn(CN)_2$ )
- Tetrakis(triphenylphosphine)palladium(0) ( $Pd(PPh_3)_4$ )
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-Bromo-2-methylpyridine (344 mg, 2 mmol),  $Zn(CN)_2$  (235 mg, 2 mmol), and  $Pd(PPh_3)_4$  (75 mg, 0.06 mmol) in DMF (5 mL) in a microwave vial.[\[1\]](#)
- De-gas the mixture by vacuuming and purging with nitrogen three times.[\[1\]](#)
- Heat the reaction mixture in a microwave reactor at 175 °C for 2 hours under a nitrogen atmosphere.[\[1\]](#)

- After cooling, dilute the reaction mixture with EtOAc (60 mL).[\[1\]](#)
- Wash the organic layer with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution.
- Purify the residue by column chromatography to yield **3-Cyano-2-methylpyridine** as a white solid (212 mg, 90% yield).[\[1\]](#)

## Method 2: Dehydration of 2-Methylnicotinamide

This method utilizes a dehydrating agent to convert the amide to a nitrile.

Materials:

- 2-Methylnicotinamide
- Trifluoroacetic anhydride
- Triethylamine
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

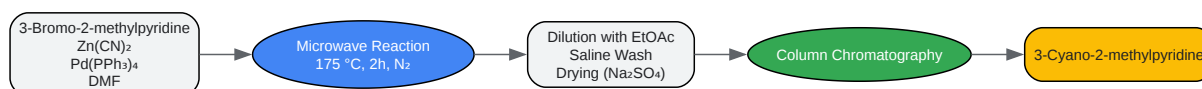
- Suspend 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in dichloromethane (400 mL) and cool to 0 °C.
- Rapidly add trifluoroacetic anhydride (21.0 g, 0.100 mol) to the suspension at 0 °C.
- Stir the reaction at 0 °C for a few minutes until the reaction is complete.

- Add water and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer with anhydrous magnesium sulfate.
- Filter and concentrate the solution.
- Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to give **3-cyano-2-methylpyridine** as a light yellow solid (7.2 g, 75% yield).

## Visualizations

### Synthesis Workflow of 3-Cyano-2-methylpyridine

The following diagram illustrates the key steps in the synthesis of **3-Cyano-2-methylpyridine** via the cyanation of 3-Bromo-2-methylpyridine.



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## References

- 1. echemi.com [echemi.com]
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